

# Meta-analysis of studies on the anticancer properties of *Elephantopus* sesquiterpenoids

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## Compound of Interest

Compound Name: *Elephantin*  
Cat. No.: B1204348

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## Unveiling the Anticancer Potential of *Elephantopus* Sesquiterpenoids: A Meta-Analysis

A comprehensive review of current research reveals the significant anticancer properties of sesquiterpenoid lactones derived from the *Elephantopus* genus, particularly deoxyelephantopin (DET) and isodeoxyelephantopin (IDET). These natural compounds have demonstrated potent cytotoxic effects against a wide array of cancer cell lines through the modulation of multiple signaling pathways, induction of apoptosis, and cell cycle arrest. This guide synthesizes the available quantitative data, details common experimental methodologies, and visualizes the key molecular mechanisms to provide a valuable resource for researchers and drug development professionals.

## Comparative Efficacy of *Elephantopus* Sesquiterpenoids

The anticancer activity of *Elephantopus* sesquiterpenoids has been predominantly evaluated by determining their half-maximal inhibitory concentration (IC<sub>50</sub>) against various cancer cell lines. Deoxyelephantopin (DET) and its isomer, isodeoxyelephantopin (IDET), have been the most extensively studied compounds, exhibiting significant efficacy. Other sesquiterpenoids from *Elephantopus scaber*, such as scabertopin, have also shown promising, albeit less characterized, anticancer activities.

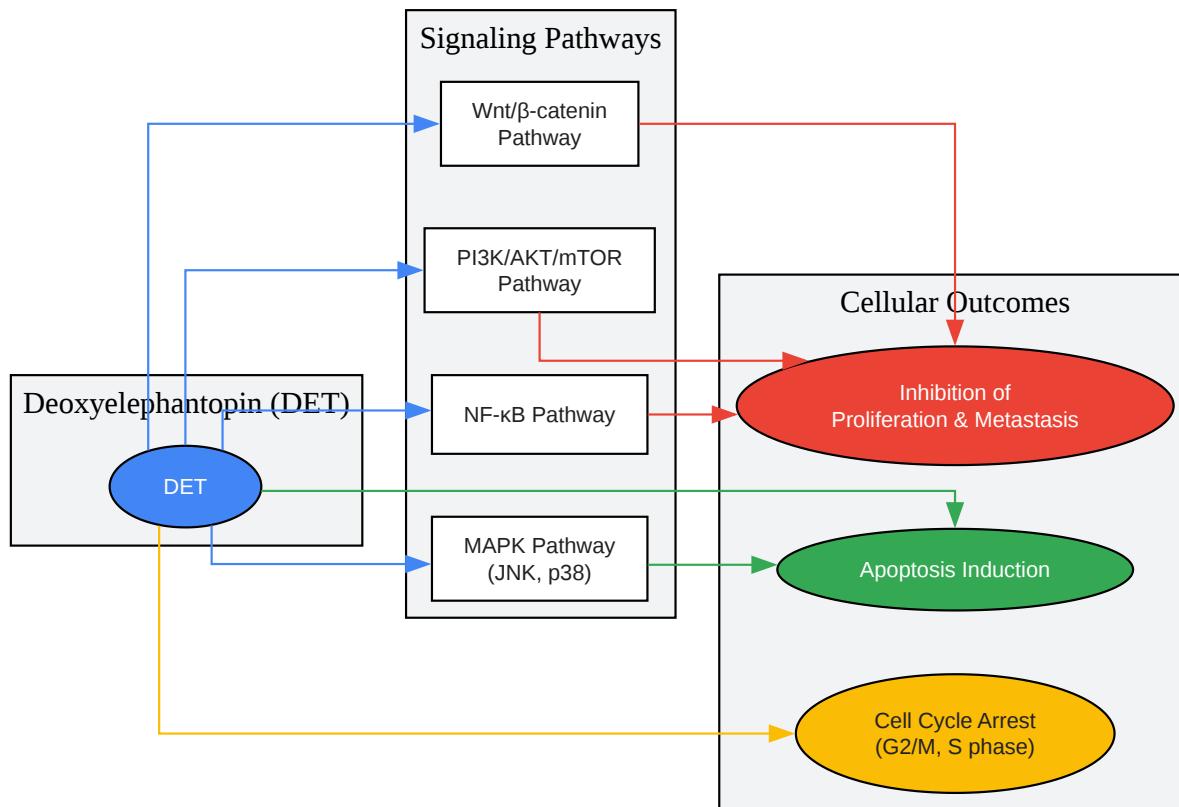
Sesquiterpeno id	Cancer Cell Line	Cancer Type	IC50 Value	Citation
Deoxyelephantopin (DET)	HCT116	Colorectal Carcinoma	2.12 $\mu$ M	[1]
A549	Lung Carcinoma	12.287 $\mu$ g/mL	[2]	
SiHa	Cervical Carcinoma	4.14 $\mu$ g/mL	[2]	
HeLa	Cervical Carcinoma	~10 $\mu$ M	[2]	
HepG2	Liver Cancer	30-50 $\mu$ M	[2]	
CNE	Nasopharyngeal Carcinoma	11.6-46.5 $\mu$ M	[2]	
PC-3	Prostate Carcinoma	<25 $\mu$ g/mL	[3]	
HL-60	Acute Promyelocytic Leukemia	<25 $\mu$ g/mL	[3]	
KB	Oral Cancer	Not specified	[4]	
T47D	Breast Cancer	1.86 $\mu$ g/mL	[4]	
K562	Chronic Myeloid Leukemia	4.02 $\mu$ g/mL	[4]	
Isodeoxyelephantopin (IDET)	HCT116	Colorectal Carcinoma	2.56 $\mu$ M	[1]
T47D	Breast Carcinoma	1.3 $\mu$ g/mL	[3][5]	
A549	Lung Carcinoma	10.46 $\mu$ g/mL	[3][5]	
CNE1	Nasopharyngeal Carcinoma	4-12 $\mu$ M	[4]	

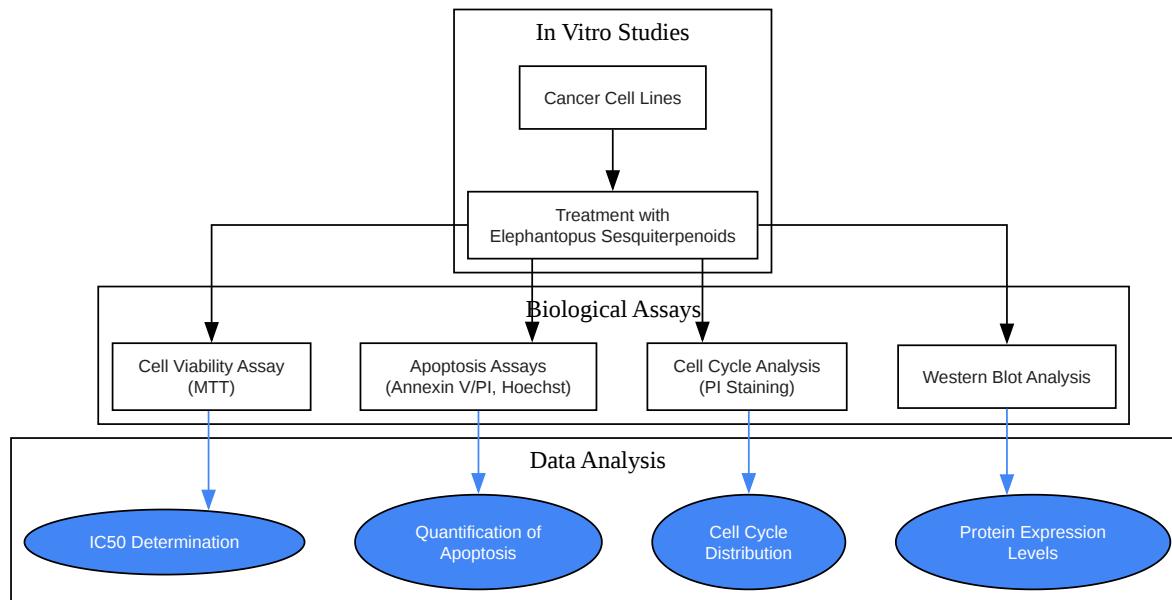
SUNE1	Nasopharyngeal Carcinoma	4-12 $\mu$ M	[4]
Scabertopin	J82	Bladder Cancer	Not specified (Dose-dependent inhibition) [6]
T24	Bladder Cancer	Not specified (Dose-dependent inhibition) [7]	
RT4	Bladder Cancer	Not specified (Dose-dependent inhibition) [7]	
5637	Bladder Cancer	Not specified (Dose-dependent inhibition) [7]	
Elescaberin	SMMC-7721	Liver Cancer	8.18-14.08 $\mu$ mol/l [3]

It is noteworthy that both DET and IDET have demonstrated selective cytotoxicity, showing significantly lower toxicity towards normal human cell lines compared to cancer cells.[2][5] For instance, DET exhibited a 30-fold difference in cytotoxicity between HCT116 cancer cells and CCD841CoN normal colon cells.[1][2]

## Key Signaling Pathways Modulated by Elephantopus Sesquiterpenoids

The anticancer effects of deoxyelephantopin and isodeoxyelephantopin are attributed to their ability to interfere with multiple, crucial signaling pathways that regulate cell proliferation, survival, and apoptosis.





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